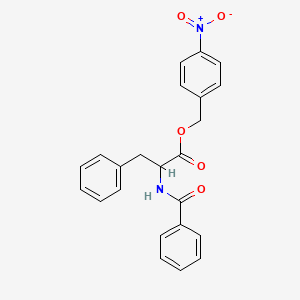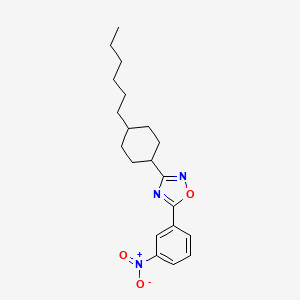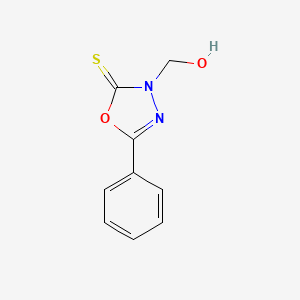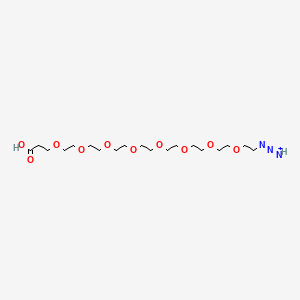
29-Carboxy-6,9,12,15,18,21,24,27-octaoxa-1,2,3-triazanonacosa-1,2-dien-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG8-acid is a compound that features an azide group and a terminal carboxylic acid group linked through an eight-unit polyethylene glycol (PEG) chain. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG8-acid is synthesized through a multi-step process that involves the introduction of an azide group and a carboxylic acid group to a PEG chain. The general synthetic route includes:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Carboxylation: The other terminal hydroxyl group is converted to a carboxylic acid group using succinic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of Azido-PEG8-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with sodium azide and succinic anhydride.
Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG8-acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of copper (CuAAC) or without copper (SPAAC) to form stable triazole linkages
Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions.
Strain-Promoted Alkynes: Used in SPAAC reactions.
EDC or HATU: Used for amide bond formation
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from reactions with primary amines
Aplicaciones Científicas De Investigación
Azido-PEG8-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation.
Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.
Industry: Used in the production of advanced materials and nanotechnology .
Mecanismo De Acción
Azido-PEG8-acid exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, enabling the formation of stable triazole linkages.
Carboxylic Acid Group: Reacts with primary amines to form amide bonds, facilitating the conjugation of various molecules
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-acid: A shorter PEG chain with similar functional groups.
Azido-PEG12-acid: A longer PEG chain with similar functional groups.
Azido-dPEG4-acid: A similar compound with a different PEG chain length
Uniqueness
Azido-PEG8-acid is unique due to its eight-unit PEG chain, which provides an optimal balance between solubility and flexibility. This makes it particularly useful in applications requiring precise bioconjugation and drug delivery .
Propiedades
Fórmula molecular |
C19H38N3O10+ |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h20H,1-18H2/p+1 |
Clave InChI |
WLGXOQHSEIEPDN-UHFFFAOYSA-O |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


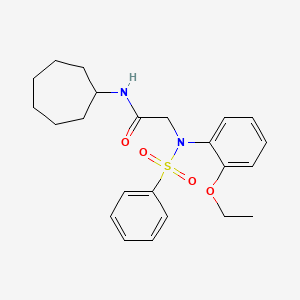
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)
![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460211.png)
![({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12460230.png)
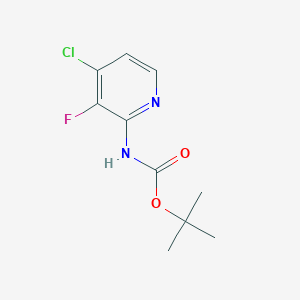
![5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one](/img/structure/B12460237.png)
![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)
![6-[(2-fluorobenzyl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12460245.png)
